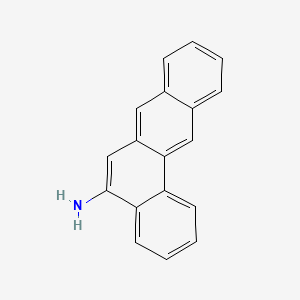

Benz(a)anthracen-5-amine

Description

Structure

2D Structure

Properties

CAS No. |

56961-59-2 |

|---|---|

Molecular Formula |

C18H13N |

Molecular Weight |

243.3 g/mol |

IUPAC Name |

benzo[a]anthracen-5-amine |

InChI |

InChI=1S/C18H13N/c19-18-11-14-9-12-5-1-2-6-13(12)10-17(14)15-7-3-4-8-16(15)18/h1-11H,19H2 |

InChI Key |

DKHRIQWFPJKAMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C4=CC=CC=C4C(=CC3=CC2=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for Benz a Anthracen 5 Amine and Its Derivatives

Classical Approaches to Benz(a)anthracen-5-amine Core Synthesis

Traditional methods for constructing the benz[a]anthracene skeleton have historically relied on well-established reactions that build the polycyclic aromatic framework through thermal or acid-catalyzed processes. These foundational methods, while effective, often require harsh conditions and can suffer from a lack of regioselectivity. frontiersin.org

Cyclization Reactions in this compound Formation

The formation of the benz[a]anthracene core is fundamentally a process of ring annulation. The Diels-Alder reaction, a powerful tool for forming six-membered rings, has been a cornerstone in this area. frontiersin.org This [4+2] cycloaddition typically involves the reaction of a diene, often an ortho-quinodimethane generated in situ or a stable substituted naphthalene (B1677914), with a suitable dienophile.

Another classical approach is the Friedel-Crafts acylation or alkylation, which can be used to build the final ring onto a naphthalene or phenanthrene (B1679779) precursor. For instance, the cyclization of certain 2-(arylmethyl)naphthaldehydes or their corresponding naphthoic acids can produce the benz[a]anthracene system. nih.gov These reactions are generally mediated by strong acids.

A regiospecific route has been described involving the benzannulation of 1,4-dipolar synthons with naphthoquinone monoketal, which generates benz[a]anthracene-5,6-diones. researchgate.net While this leads to a dione, subsequent chemical modifications could potentially yield the desired amine.

Table 1: Examples of Classical Cyclization Reactions for Benz[a]anthracene Core Synthesis

| Reaction Type | Key Precursors | Conditions | Core Product |

|---|---|---|---|

| Diels-Alder Reaction | Substituted Naphthalenes and Dienophiles (e.g., Maleic Anhydride) | Thermal | Benz[a]anthracene Adduct |

| Friedel-Crafts Cyclodehydration | 2-(Arylmethyl)naphthoic acids | Triflic acid, then NaBH4 | Substituted Benz[a]anthracene nih.gov |

| Benzannulation | 1,4-Dipolar synthons and Naphthoquinone monoketal | One-pot reaction | Benz[a]anthracene-5,6-dione researchgate.net |

Amination Strategies for Benz(a)anthracene (B33201) Systems Leading to this compound

Once the benz[a]anthracene core is synthesized, the introduction of the amino group at the 5-position is the next critical step. Classical amination strategies typically involve the introduction of a nitrogen-containing functional group, which is then converted to an amine.

A common two-step procedure involves:

Nitration: Electrophilic nitration of the pre-formed benz[a]anthracene core using nitrating agents (e.g., nitric acid in sulfuric acid). This reaction's success is highly dependent on achieving the correct regioselectivity to form 5-nitrobenz[a]anthracene.

Reduction: The subsequent reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., H₂ over Pd/C), or sodium borohydride (B1222165) in the presence of a catalyst. mdpi.com

An alternative classical route is nucleophilic aromatic substitution. This would require the synthesis of a benz[a]anthracene derivative with a good leaving group, such as a halogen (e.g., 5-bromobenz[a]anthracene), at the target position. This halo-derivative could then be treated with an amine source, such as ammonia (B1221849) or an amide anion, often under high temperatures and pressures.

Regioselective Synthesis of this compound Isomers

The primary challenge in the synthesis of this compound is achieving regioselectivity. The benz[a]anthracene system has several non-equivalent positions where reactions can occur. Electrophilic substitution on the parent benz[a]anthracene typically occurs at the C7 position, which is the most electronically activated. However, substitution can also occur at other positions, including C5, C6, and C12, often leading to a mixture of isomers that are difficult to separate.

Recent studies have shown that the regioselectivity of reactions like the Diels-Alder cycloaddition can be finely tuned. nih.gov By modulating the electronic properties of substituents on the terminal rings of an anthracene (B1667546) precursor, it is possible to direct cycloadditions away from the central 9,10-positions and towards the terminal 1,4-positions. nih.gov This principle is critical for strategies aiming to construct the benz[a]anthracene skeleton with pre-installed functionality at or near the C5 position. Similarly, the steric and electronic nature of the dienophile in a Diels-Alder reaction plays a significant role in determining the ratio of ortho and meta cycloadduct isomers. jksus.org

Modern Catalytic Syntheses of this compound

Contemporary organic synthesis has seen a shift towards more efficient and selective catalytic methods. researchgate.net These approaches often operate under milder conditions and offer superior control over regioselectivity compared to their classical counterparts.

Transition Metal-Catalyzed Coupling Reactions for this compound Production

Transition metals, particularly palladium, rhodium, and cobalt, have revolutionized the synthesis of complex aromatic systems. researchgate.netnih.gov An efficient and highly regioselective route to construct tetracyclic benz[a]anthracene derivatives involves a palladium-catalyzed tandem C-H activation/bis-cyclization reaction of propargylic carbonates with terminal alkynes. nih.govacs.org This method allows for the direct and controlled construction of the core framework. acs.org

Other notable transition metal-catalyzed reactions include:

Cobalt-mediated [2+2+2] cycloaddition: This method can be used for the cyclotrimerization of alkynes to form the benzene (B151609) rings within the polycyclic structure, offering a pathway to the angularly substituted tetracycle. researchgate.net

Rhodium-catalyzed oxidative benzannulation: This process can involve the reaction of naphthylamines with internal alkynes to build the final ring of the benz[a]anthracene system. nih.gov

Once a suitably functionalized benz[a]anthracene, such as 5-bromobenz[a]anthracene, is obtained (potentially via a transition-metal-catalyzed core synthesis), modern C-N cross-coupling reactions like the Buchwald-Hartwig amination can be employed. This palladium-catalyzed reaction is a powerful method for forming aryl-amine bonds under relatively mild conditions using a wide range of amine coupling partners.

Table 2: Overview of Modern Catalytic Reactions for Benz[a]anthracene Synthesis

| Catalyst Type | Reaction | Key Features | Reference |

|---|---|---|---|

| Palladium | Tandem C-H Activation/Bis-cyclization | High regioselectivity in forming the tetracyclic core. | acs.org |

| Cobalt | [2+2+2] Cycloaddition | Construction of angularly substituted tetracycles from triynes. | researchgate.net |

| Rhodium | Oxidative Benzannulation | Builds the final aromatic ring onto a naphthylamine precursor. | nih.gov |

| Palladium | Buchwald-Hartwig Amination | Forms C-N bonds under mild conditions; ideal for final amination step. | - |

Organocatalysis in this compound Synthesis

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful third pillar of catalysis alongside metal and enzyme catalysis. mdpi.com These catalysts are often environmentally benign and can promote a wide range of asymmetric transformations. beilstein-journals.org

For the synthesis of this compound, a key organocatalytic transformation would be the introduction of the nitrogen atom. The aza-Friedel-Crafts reaction, which forms a carbon-nitrogen bond via the reaction of an imine with an electron-rich aromatic ring, is a promising strategy. beilstein-journals.org Chiral phosphoric acids have proven to be excellent catalysts for this type of reaction, capable of activating the imine electrophile and controlling the stereochemistry of the addition. beilstein-journals.org

A hypothetical organocatalytic route to an amino-benz[a]anthracene derivative could involve the reaction of a nucleophilic benz[a]anthracene precursor with an electrophilic nitrogen source, catalyzed by a chiral organocatalyst. While specific applications of organocatalysis to the direct synthesis of this compound are not yet widely documented, the principles of enamine and iminium ion catalysis offer a fertile ground for future research in this area. beilstein-journals.org For example, a chiral secondary amine catalyst, such as a proline derivative, could activate an α,β-unsaturated aldehyde which then participates in a cascade reaction with a naphthalene-based precursor to build the core structure with stereocontrol. unibo.itresearchgate.net

Photoredox Catalysis for this compound Formation

Visible-light photoredox catalysis has emerged as a powerful and mild strategy for the formation of C–N bonds, offering a potential direct route to this compound via C–H amination of the parent benz(a)anthracene core. This approach avoids the harsh conditions and multi-step procedures associated with classical methods like nitration followed by reduction. The fundamental principle involves a photocatalyst that, upon excitation by visible light, initiates a single-electron transfer (SET) process to generate a highly reactive nitrogen-centered radical from a stable amine precursor. beilstein-journals.orgacs.org This radical can then engage in the functionalization of aromatic C–H bonds.

Several photocatalytic systems have been developed for the amination of arenes and heteroarenes, which could be adapted for the synthesis of this compound. nih.govnih.gov These systems typically employ either transition metal complexes, such as [Ru(bpy)₃]²⁺, or organic dyes like Eosin Y and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), as photocatalysts. nih.govuni-regensburg.desioc-journal.cn The choice of aminating agent is crucial, with reagents like benzoyl azides, N-acyloxyphthalimides, and carbamates serving as effective sources for the amino group. nih.govacs.org

For the specific synthesis of this compound, a proposed mechanism would involve the photoexcited catalyst oxidizing an amine precursor to generate an amidyl radical. This radical would then add to the electron-rich benz(a)anthracene scaffold. Subsequent oxidation and deprotonation steps would yield the aminated product. The regioselectivity of such a reaction on the benz(a)anthracene system would be a critical aspect to control.

| Photocatalyst | Amine Source | Substrate Class | Key Features | Reference |

|---|---|---|---|---|

| [Ru(bpy)₃]Cl₂ | N-Acyloxyphthalimides | Arenes & Heteroarenes | Generates phthalimide (B116566) radicals for amination. | acs.org |

| Eosin Y | Aryloxy-amides | Internal Olefins | Transition-metal-free hydroamination-cyclization. | acs.org |

| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Benzoyl Azides | Electron-rich Heteroarenes | Direct C-H amidation with N₂ as the only byproduct. | nih.govuni-regensburg.de |

| DDQ | Carbamates, Urea | Benzene Derivatives | Metal-free C-H amination under aerobic conditions. | nih.gov |

Green Chemistry Principles Applied to this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is critical for developing sustainable and economically viable processes. jocpr.comresearchgate.net This involves the use of safer solvents, sustainable catalysts, and designing reactions with high atom economy.

Solvent-Free Synthetic Routes for this compound

Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis by eliminating the environmental and economic costs associated with solvent use, separation, and disposal. These reactions, often facilitated by microwave irradiation or mechanical grinding, can lead to higher yields, shorter reaction times, and unique selectivity. d-nb.info For instance, the solvent-free synthesis of indenoquinolinones has been successfully achieved by reacting 1-aminoanthracene (B165094) with 1,3-indanedione and various aldehydes, catalyzed by iron(III) triflate. d-nb.info A similar multicomponent strategy under solvent-free conditions could be envisioned for the synthesis of complex this compound derivatives. Another relevant green protocol is the benzoylation of amines in a neat phase without any solvent or base, which proceeds rapidly to afford high-purity products. scispace.com Adapting such methodologies could provide a direct and environmentally benign pathway to N-substituted this compound derivatives.

Atom Economy Considerations in this compound Preparation

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. jocpr.com Reactions with high atom economy, such as additions and rearrangements, are preferred over substitutions and eliminations, which generate stoichiometric byproducts.

A traditional synthesis of this compound might involve the nitration of benz(a)anthracene followed by reduction. This two-step process has a poor atom economy due to the generation of water in the nitration step and byproducts from the reducing agent (e.g., metal oxides from Sn/HCl reduction).

Classical Route (Nitration/Reduction):

C₁₈H₁₂ + HNO₃ → C₁₈H₁₁NO₂ + H₂O

C₁₈H₁₁NO₂ + 6[H] → C₁₈H₁₁NH₂ + 2H₂O

In contrast, a direct C-H amination using a photocatalytic approach with a reagent like benzoyl azide (B81097) offers a significantly higher atom economy. nih.govuni-regensburg.de

Direct C-H Amination (Hypothetical): C₁₈H₁₂ + R-CON₃ → C₁₈H₁₁NHCOR + N₂ (followed by hydrolysis)

In the C-H amidation step, the only stoichiometric byproduct is nitrogen gas (N₂), making it a highly atom-economical process. uni-regensburg.de Cycloaddition reactions, which are also inherently atom-economical, could be employed to construct the polycyclic framework in a green manner. chemrxiv.orgbeilstein-journals.org

| Reaction Type | Key Characteristics | Atom Economy | Reference |

|---|---|---|---|

| Diels-Alder Cycloaddition | [4+2] cycloaddition to form six-membered rings. | Excellent (100% theoretical) | frontiersin.org |

| C-H Amination | Direct functionalization of C-H bonds. | High, especially with reagents like azides (N₂ byproduct). | nih.govuni-regensburg.de |

| Reductive Amination | Carbonyl + Amine + Reducing Agent → Amine | Moderate to Good, dependent on reducing agent. | frontiersin.orgacs.org |

| Nitration + Reduction | Classical multi-step route for introducing an amino group. | Poor, generates significant inorganic waste. | frontiersin.org |

Stereoselective Synthesis of Chiral this compound Analogs

While this compound itself is an achiral, planar molecule, the synthesis of its chiral analogs is a significant challenge of interest for applications in materials science and asymmetric catalysis. chemistryviews.org Chirality can be introduced into the structure in several ways, such as by installing a stereocenter on a substituent, creating an axis of chirality (atropisomerism), or by constructing a helically chiral scaffold. snnu.edu.cnethz.ch

Asymmetric Approaches to this compound Derivatives

The asymmetric synthesis of chiral derivatives related to this compound can be pursued through various modern synthetic strategies.

Chiral Auxiliaries: One approach involves the use of a chiral auxiliary. For example, a highly stereoselective Strecker synthesis, which produces α-amino nitriles, can be achieved using a chiral amine like 2-methylbenzhydrylamine. nih.gov A similar strategy could be applied by reacting a suitable aldehyde-functionalized benz(a)anthracene with a chiral amine auxiliary to install a stereogenic center adjacent to a nitrogen atom, which could then be converted into a chiral amino group.

Organocatalysis: Asymmetric organocatalysis provides a powerful tool for creating chiral molecules without transition metals. The enantioselective synthesis of azahelicenes, which are structurally related polycyclic aromatic compounds containing nitrogen, has been achieved through organocatalyzed asymmetric Povarov reactions. bohrium.com This one-pot process uses a chiral phosphoric acid to control the stereochemistry of a cycloaddition, affording helically chiral products with high enantioselectivity. A similar strategy could hypothetically be employed to construct a chiral, fused quinoline (B57606) ring system onto a benz(a)anthracene framework.

Transition Metal Catalysis: Rhodium-catalyzed [2+2+2] cycloadditions are a prominent method for the stereoselective formation of aromatic rings, including the synthesis of helicenes. snnu.edu.cnchim.it By designing a precursor that incorporates the benz(a)anthracene unit and tethered alkynes, it may be possible to perform an enantioselective intramolecular cycloaddition using a chiral phosphine (B1218219) ligand to forge a new aromatic ring, thereby inducing helicity and creating a chiral analog of this compound.

| Asymmetric Strategy | Description | Potential Application for this compound Analogs | Reference |

|---|---|---|---|

| Organocatalyzed Povarov Reaction | Chiral phosphoric acid catalyzes an asymmetric aza-Diels-Alder reaction. | Synthesis of helically chiral aza-derivatives of benz(a)anthracene. | bohrium.com |

| Metal-Catalyzed [2+2+2] Cycloaddition | Chiral Rhodium or Nickel complexes catalyze the formation of a new aromatic ring from three alkyne units. | Stereoselective construction of a new ring to create a helicene or a molecule with planar chirality. | snnu.edu.cnchim.it |

| Chiral Auxiliary Approach | A removable chiral group directs the stereoselective formation of a new chiral center. | Synthesis of derivatives with a chiral center on a side-chain attached to the amino group. | ethz.chnih.gov |

| Asymmetric Reduction | Reduction of a prochiral imine derived from a benz(a)anthracene ketone to form a chiral amine. | Creation of a stereocenter at the carbon bearing the amino group. | researchgate.net |

Enantioselective Resolution of Racemic this compound Mixtures

The synthesis of this compound often results in a racemic mixture, containing equal amounts of both enantiomers. For applications where stereochemistry is critical, the separation of these enantiomers is a necessary step. The resolution of racemic amines is a well-established field in organic chemistry, and several methods can be applied to isolate the individual enantiomers of this compound. rsc.org Key methodologies include classical resolution via diastereomeric salt formation and chiral chromatography.

Classical Resolution by Diastereomeric Salt Formation

This method remains one of the most common techniques for resolving racemic amines on an industrial scale. rsc.org The process involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization.

For this compound, potential chiral resolving agents would include commonly used chiral acids. The bulky, polycyclic nature of the benz(a)anthracene backbone may influence the crystal packing of the diastereomeric salts, requiring empirical screening of various agents and solvents to find the optimal separation conditions.

Table 1: Potential Chiral Resolving Agents for this compound

| Resolving Agent Class | Specific Examples | Rationale |

|---|---|---|

| Chiral Carboxylic Acids | (+)-Tartaric Acid, (-)-Mandelic Acid, (-)-O,O'-Dibenzoyltartaric Acid | Readily available and have proven effective for a wide range of amines. |

| Chiral Sulfonic Acids | (+)-Camphor-10-sulfonic Acid | Strong acids that form crystalline salts with amines. |

Enantioselective Chromatography

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of the racemic mixture, leading to different retention times and thus separation.

Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and synthetic chiral polymers. For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, stationary phases like poly(L-alanine) grafted onto silica (B1680970) have shown high selectivity based on molecular shape and size. kumamoto-u.ac.jp The selection of the mobile phase is also critical and is optimized to achieve the best resolution. rsc.org While HPLC is often used for analytical-scale separations, preparative chiral chromatography can be employed for isolating larger quantities of pure enantiomers, although it can be more costly than classical resolution for industrial-scale production.

Process Optimization and Scale-Up Strategies for this compound Production

The transition from a laboratory-scale synthesis to industrial production of this compound requires careful process optimization and scale-up to ensure efficiency, safety, cost-effectiveness, and sustainability. Key areas of focus include the optimization of reaction parameters, selection of appropriate reactor technology, and implementation of green chemistry principles.

Optimization of Reaction Conditions

The synthesis of the benz(a)anthracene framework often involves multi-step processes such as Friedel-Crafts reactions, cyclizations, and tandem C-H activation/cyclization reactions catalyzed by transition metals like palladium. beilstein-journals.orgnih.gov Each step must be optimized to maximize yield and purity while minimizing by-product formation.

Key parameters for optimization include:

Catalyst: The choice of catalyst is critical. For instance, in palladium-catalyzed reactions, the ligand, precursor, and loading can dramatically affect yield and selectivity. nih.gov For other reactions, Lewis acids or Brønsted acids may be employed, and their concentration and activity must be fine-tuned.

Solvent: The solvent can influence reaction rates, selectivity, and product solubility. Green chemistry principles encourage the use of safer, more environmentally benign solvents or even solvent-free conditions where possible. rsc.org Mechanochemistry, using methods like ball milling or screw reactors, represents a solvent-free approach that can intensify processes and reduce waste. rsc.orgrsc.org

Temperature and Pressure: These parameters directly impact reaction kinetics and thermodynamics. Optimization involves finding the lowest possible temperature and pressure that still afford a reasonable reaction rate to save energy and improve safety.

Reactant Stoichiometry: Adjusting the ratio of reactants is essential to ensure complete conversion of the limiting reagent and to minimize waste from excess reagents.

Scale-Up and Reactor Technology

Scaling up production from laboratory glassware to large-scale reactors presents challenges related to mass and heat transfer. Aromatic nitration, for example, is highly exothermic, and efficient heat removal is crucial for safety and selectivity on a large scale. rsc.org

Batch vs. Continuous Processing: While traditional chemical production often relies on batch reactors, continuous flow processing is gaining prominence. Continuous reactors, such as packed-bed or microreactors, offer superior heat and mass transfer, improved safety, better process control, and potential for automation. rsc.org For solid-handling reactions, continuous screw reactors can be particularly effective. rsc.org

Process Analytical Technology (PAT): Implementing PAT involves using in-line analytical tools (e.g., IR, Raman spectroscopy) to monitor the reaction in real-time. This allows for precise control over reaction parameters, ensuring consistent product quality and early detection of deviations.

Table 2: Key Parameters for Process Optimization and Scale-Up

| Parameter | Laboratory-Scale Focus | Scale-Up Considerations |

|---|---|---|

| Reaction Vessel | Glass flasks | Jacketed glass or steel reactors, continuous flow reactors |

| Mixing | Magnetic stir bars | Overhead mechanical stirrers, static mixers, reactor baffles |

| Heat Transfer | Oil/water baths | Internal cooling/heating coils, reactor jackets, heat exchangers |

| Reagent Addition | Manual addition | Metering pumps for controlled addition rates |

| Process Control | Manual monitoring | Automated control systems with PAT integration |

| Sustainability | Yield and purity | Process Mass Intensity (PMI), energy consumption, waste reduction |

Reactivity and Functionalization of Benz a Anthracen 5 Amine

Electrophilic Aromatic Substitution on the Benz(a)anthracene (B33201) Moiety of Benz(a)anthracen-5-amine

The benz(a)anthracene framework is inherently susceptible to electrophilic attack, with certain positions being more reactive than others. Studies on the parent molecule and its alkylated derivatives indicate that the C-7 (meso-anthracenic) and C-12 (meso-phenanthrenic) positions are particularly activated towards electrophiles. nih.gov The introduction of a powerful activating amino group at the C-5 position significantly influences this reactivity pattern. The -NH₂ group is a strong ortho-, para-director, meaning it enhances the rate of electrophilic substitution and directs incoming electrophiles primarily to the positions ortho and para relative to itself.

For this compound, the positions ortho to the amine are C-4 and C-6. The para position is C-11. Therefore, electrophilic attack is expected to be directed towards these positions. A competition arises between the inherent reactivity of the benz(a)anthracene nucleus (favoring C-7 and C-12) and the directing effect of the amino group (favoring C-4, C-6, and C-11). The ultimate regiochemical outcome will depend on the specific electrophile and the reaction conditions employed.

Halogenation Reactions of this compound

Halogenation of this compound involves the introduction of halogen atoms (F, Cl, Br, I) onto the aromatic core. The strong activating effect of the amino group facilitates this reaction. While specific studies on this compound are not extensively documented, the principles of electrophilic aromatic substitution on activated systems provide a strong predictive basis for its behavior.

For highly activated aromatic amines like aniline (B41778), bromination is often rapid and can lead to polysubstitution. wku.edu Reagents like N-bromosuccinimide (NBS) are often used for more controlled, regioselective brominations. nih.govmdpi.com In the case of this compound, the amino group is expected to direct incoming halogens to the ortho (C-6) and para (C-11) positions. The C-4 position is sterically hindered by the adjacent fused ring. Given the high reactivity of the C-7 position in the benz[a]anthracene system, substitution at this site is also a likely outcome, potentially competing with the amine-directed substitution. nih.gov

Table 1: Predicted Halogenation Products and Conditions

| Reagent | Predicted Major Product(s) | Conditions | Reference for Analogy |

|---|---|---|---|

| Br₂ in CCl₄ | Polybrominated derivatives | Room Temperature | wku.edu |

| NBS in DMF | 6-Bromo- and/or 11-Bromo-benz(a)anthracen-5-amine | Low Temperature (-20 °C) | mdpi.com |

| V₂O₅ / H₂O₂ / TBAB | 11-Bromo-benz(a)anthracen-5-amine (para-selective) | ~5 °C, CH₃CN/H₂O | organic-chemistry.org |

Nitration and Sulfonation Patterns of this compound

Nitration and sulfonation are classic electrophilic aromatic substitution reactions. masterorganicchemistry.com For aromatic amines, these reactions often require careful control of conditions to prevent oxidation of the amino group and to manage its directing effects.

Nitration: The nitration of aromatic compounds is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺). masterorganicchemistry.com In the case of this compound, the powerful activating effect of the amino group would necessitate milder nitrating conditions to avoid over-oxidation and side reactions. orgsyn.org Based on studies of other activated aromatic systems, nitration is expected to occur at the positions activated by the amino group, primarily C-6 and C-11. schoolwires.net Research on alkylated benz[a]anthracenes has shown that nitration can also occur at the C-7 position, indicating this site remains reactive despite the substituent at C-5. nih.gov

Sulfonation: Sulfonation is typically carried out with fuming sulfuric acid (H₂SO₄/SO₃). google.com The reaction is often reversible. For aromatic amines, sulfonation typically yields the para-substituted product as the thermodynamically stable isomer. google.com Therefore, sulfonation of this compound is predicted to yield this compound-11-sulfonic acid. Under kinetically controlled conditions at lower temperatures, the ortho-product (this compound-6-sulfonic acid) might also be formed. Studies on the sulfonation of anthracene (B1667546) itself show that substitution can occur at the 1-, 2-, and 9-positions, highlighting the complex reactivity of the polycyclic core. rsc.org

Alkylation and Acylation of this compound

Friedel-Crafts alkylation and acylation are fundamental methods for attaching carbon-based substituents to aromatic rings. wikipedia.org However, these reactions present significant challenges when applied to substrates containing an amino group. The lone pair of electrons on the nitrogen atom makes it a Lewis base, which readily complexes with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This deactivates the aromatic ring towards electrophilic attack and can prevent the reaction from occurring on the ring. wikipedia.org

Alkylation: Direct Friedel-Crafts alkylation of the benz(a)anthracene ring is unlikely without first protecting the amine functionality. The complexation between the amine and the Lewis acid would inhibit the desired reaction. Furthermore, Friedel-Crafts alkylations are prone to issues like polyalkylation and carbocation rearrangements. wikipedia.org

Acylation: Friedel-Crafts acylation is generally more controllable than alkylation. organic-chemistry.org To perform a Friedel-Crafts acylation on the aromatic core of this compound, the amino group would need to be converted into a less basic, electron-withdrawing group first. A common strategy is to acylate the amine to form an amide (see section 3.2.1). The resulting amide is still an ortho-, para-director but is less activating and does not strongly complex with the Lewis acid catalyst. After the Friedel-Crafts acylation on the ring, the protecting acyl group can be removed by hydrolysis to regenerate the amine. Research on the acylation of anthracene shows a preference for the 9-position, but substitution at the 2-position is also possible. nih.gov For a protected this compound, acylation would likely be directed to the C-11 position.

Reactions Involving the Amine Functionality of this compound

The primary amine group (-NH₂) at the C-5 position is a key reactive center, behaving as a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This allows for a variety of functionalization reactions directly on the nitrogen. scirp.org

Acylation and Alkylation of the Amine Group in this compound

Acylation: The amine group of this compound readily undergoes acylation with reagents such as acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) to form the corresponding N-aryl amides. researchgate.net This reaction is often used as a protective strategy before performing other reactions on the aromatic rings. The resulting amide, N-(Benz(a)anthracen-5-yl)acetamide for example, is a stable, crystalline solid.

Alkylation: N-alkylation of the amine group is also feasible. Primary aromatic amines can be alkylated using alkyl halides. However, polyalkylation is a common side reaction, leading to mixtures of secondary and tertiary amines. More modern and selective methods, such as reductive amination or photocatalytic systems using alcohols as alkylating agents, can provide better control over the degree of alkylation. nih.gov

Table 2: Representative Reactions of the Amine Functionality

| Reaction Type | Reagent(s) | Product Type | General Conditions | Reference for Analogy |

|---|---|---|---|---|

| N-Acylation | Acetic Anhydride (B1165640), Pyridine | N-(Benz(a)anthracen-5-yl)acetamide | Heating | arabjchem.org |

| N-Acylation | Benzoyl Chloride, Base | N-(Benz(a)anthracen-5-yl)benzamide | Room Temperature | google.com |

| N-Alkylation | Alkyl Halide (e.g., CH₃I), Base | N-Alkyl and N,N-Dialkyl derivatives | Varies | core.ac.uk |

Diazotization and Subsequent Transformations of this compound

As a primary aromatic amine, this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). byjus.com The product is a diazonium salt, Benz(a)anthracene-5-diazonium chloride.

Aryl diazonium salts are highly valuable synthetic intermediates because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas). masterorganicchemistry.com This allows it to be replaced by a wide variety of substituents through reactions like the Sandmeyer and Schiemann reactions. These transformations provide synthetic routes to derivatives that are not accessible through direct electrophilic substitution. organic-chemistry.org

Key Transformations of the Diazonium Salt:

Sandmeyer Reaction: Treatment with copper(I) salts allows for the introduction of various nucleophiles. wikipedia.org

Halogenation: Using CuCl, CuBr, or KI leads to 5-chloro-, 5-bromo-, or 5-iodo-benz(a)anthracene, respectively.

Cyanation: Using CuCN introduces a nitrile group, forming 5-cyanobenz(a)anthracene. This can be further hydrolyzed to a carboxylic acid.

Schiemann Reaction: Heating the corresponding tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻) introduces a fluorine atom, yielding 5-fluoro-benz(a)anthracene. organic-chemistry.org

Hydroxylation: Heating the diazonium salt in an aqueous acidic solution yields the corresponding phenol, 5-hydroxy-benz(a)anthracene. wikipedia.org

Reduction (Deamination): Reaction with hypophosphorous acid (H₃PO₂) removes the amino group entirely, providing a route to the parent hydrocarbon, benz(a)anthracene.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| benz(a)anthracene |

| 6-Bromo-benz(a)anthracen-5-amine |

| 11-Bromo-benz(a)anthracen-5-amine |

| 6-Iodo-benz(a)anthracen-5-amine |

| 11-Iodo-benz(a)anthracen-5-amine |

| This compound-11-sulfonic acid |

| This compound-6-sulfonic acid |

| N-(Benz(a)anthracen-5-yl)acetamide |

| N-(Benz(a)anthracen-5-yl)benzamide |

| N-Alkyl-benz(a)anthracen-5-amine |

| Benz(a)anthracene-5-diazonium chloride |

| 5-chloro-benz(a)anthracene |

| 5-bromo-benz(a)anthracene |

| 5-iodo-benz(a)anthracene |

| 5-cyanobenz(a)anthracene |

| 5-fluoro-benz(a)anthracene |

| 5-hydroxy-benz(a)anthracene |

| Aniline |

| N-bromosuccinimide (NBS) |

| Nitric acid |

| Sulfuric acid |

| Fuming sulfuric acid |

| Acetic Anhydride |

| Pyridine |

| Benzoyl Chloride |

| Sodium nitrite |

| Hypophosphorous acid |

| Copper(I) chloride |

| Copper(I) bromide |

| Potassium iodide |

Formation of Imines and Schiff Bases from this compound

The condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone) to form an imine, or Schiff base, is a fundamental transformation in organic chemistry. mdpi.comdergipark.org.tr This reaction typically proceeds under conditions that facilitate the removal of water, such as azeotropic distillation or the use of dehydrating agents, and can be catalyzed by acids or bases. google.com The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. peerj.com

For this compound, reaction with various aldehydes and ketones is expected to yield the corresponding N-substituted imines. While specific examples for the 5-amino isomer are not readily found in current literature, related polycyclic aromatic amines serve as excellent models for this reactivity. For instance, new Schiff bases of a related benzanthrone (B145504) skeleton, 3-aminobenzo[de]anthracen-7-one, have been synthesized by condensation with various heterocyclic aldehydes. This demonstrates the feasibility of forming complex azomethine derivatives from large polycyclic aromatic amine structures.

The following table details the synthesis of Schiff bases from 3-aminobenzo[de]anthracen-7-one, a structural analog of the title compound, illustrating the expected reaction conditions and outcomes.

| Aldehyde Reactant | Solvent | Reaction Conditions | Product Yield (%) | Reference |

| Pyridine-4-carbaldehyde | Acetic Acid | Reflux | 77 | sigmaaldrich.com |

| Quinoline-2-carbaldehyde | Acetic Acid | Reflux | 81 | sigmaaldrich.com |

| Thiophene-2-carbaldehyde | Acetic Acid | Reflux | 85 | sigmaaldrich.com |

| Furan-2-carbaldehyde | Acetic Acid | Reflux | 83 | sigmaaldrich.com |

These reactions showcase that the amino group on a large PAH framework readily undergoes condensation to form Schiff bases in high yields, suggesting that this compound would behave similarly.

Oxidation Reactions of the Amine Moiety in this compound

The oxidation of aromatic amines can lead to a variety of products, depending on the oxidant and reaction conditions. The amine moiety can be oxidized to nitroso, nitro, or azoxy compounds, or it can facilitate the oxidation of the aromatic ring itself. In the context of polycyclic aromatic amines, oxidation is a critical process, often linked to their metabolic activation.

For this compound, the amine group is expected to be susceptible to oxidation. The oxidation of the amine can lead to the formation of a quinone-imine structure through oxidation of the aminophenol-type system. Photochemical oxidation is also a relevant pathway for amino-PAHs. acs.org For example, studies on aminohelicenes, which are non-planar aromatic amines, have shown they can be oxidized by aerial oxygen under visible light to form ortho-diketones. nih.gov This process involves the photosensitized formation of singlet oxygen which reacts with the amine. nih.gov

Annulation and Heterocycle Formation Utilizing this compound

The presence of a reactive primary amine on a large, flat aromatic scaffold makes this compound a potential building block for the synthesis of more complex, fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring onto an existing one, are a key strategy for constructing polycyclic aromatic heterocycles (N-PAHs).

Construction of Fused Heterocycles with this compound as a Building Block

Aromatic amines are common precursors in classic cyclization reactions to form fused heterocycles. bohrium.com For example, the Skraup-Doebner-von Miller reaction and its variations utilize anilines to construct quinoline (B57606) rings. Applying this logic, this compound could theoretically react with α,β-unsaturated aldehydes or ketones, or glycerol (B35011) (in the case of the Skraup synthesis), under strong acid conditions to yield benzo[h]phenanthro[x,y,z-ij]quinoline derivatives, where a new pyridine ring is fused to the benz[a]anthracene core.

Although direct examples using this compound are not documented, the synthesis of polycyclic aromatic N-heterocycles from other aminoarenes is well-established. For instance, reactions of naphthylamines with diols in the presence of a ruthenium catalyst have been used to produce tetrahydrocarbazoles and other fused indole-type systems. researchgate.net These reactions proceed through dehydrogenative condensation and cyclization. researchgate.net It is plausible that this compound could undergo similar transition-metal-catalyzed N-heteroannulation reactions with suitable partners to build complex, fused structures.

Synthesis of Nitrogen-Containing Polycyclic Aromatic Heterocycles from this compound

The synthesis of nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs or aza-arenes) is an area of significant interest due to their unique electronic properties and presence in advanced materials and prebiotic chemical systems. nih.govrsc.org this compound serves as a direct precursor to N-PAHs where the nitrogen atom is incorporated into the aromatic framework.

Classic cyclization strategies can be envisioned for converting this compound into larger N-PAHs. For example, the Combes quinoline synthesis involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst. Reacting this compound with a β-diketone like acetylacetone (B45752) would be expected to produce a dimethyl-substituted benzo[h]phenanthro[x,y,z-ij]quinoline.

The table below outlines potential, mechanistically plausible cyclization reactions for synthesizing N-PAHs from this compound based on established named reactions.

| Reaction Name | Reagent(s) | Expected Product Type |

| Skraup Synthesis | Glycerol, H₂SO₄, Oxidizing agent | Benzo[h]phenanthro[x,y,z-ij]quinoline |

| Doebner-von Miller | α,β-Unsaturated aldehyde/ketone, Acid | Substituted Benzo[h]phenanthro[x,y,z-ij]quinoline |

| Combes Synthesis | β-Diketone, Acid | Substituted Benzo[h]phenanthro[x,y,z-ij]quinoline |

| Friedländer Annulation | o-aminoaryl aldehyde/ketone | (Not directly applicable to the amine itself) |

These synthetic routes, while not explicitly reported for this compound, represent standard and reliable methods in heterocyclic chemistry for converting aromatic amines into fused nitrogen-containing aromatic systems.

Mechanistic Studies of this compound Reactivity

Mechanistic studies provide fundamental insights into how chemical reactions occur, detailing the sequence of bond-making and bond-breaking events, the nature of intermediates, and the factors controlling reaction rates. For a molecule like this compound, such studies would focus on the influence of the large PAH system on the reactivity of the amine group and vice-versa.

Kinetic Investigations of this compound Chemical Transformations

Kinetic studies involve measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature, solvent) to determine the rate law and activation parameters of a reaction. nih.gov This information is crucial for optimizing reaction conditions and elucidating the reaction mechanism.

There is a notable absence of specific kinetic data in the scientific literature for the chemical transformations of this compound. However, kinetic studies on related systems can provide a framework for what such an investigation would entail. For example, a kinetic study of the formation of a Schiff base from this compound and an aldehyde would likely follow second-order kinetics, being first-order in each reactant. The rate constant would be expected to vary with the solvent polarity and the presence of an acid or base catalyst. peerj.com

Kinetic data exists for the heterogeneous reactions of the parent compound, benzo[a]anthracene (BaA), with atmospheric radicals. These studies provide valuable information on the reactivity of the aromatic core.

The table below presents kinetic data for the reaction of various 4-ring PAHs, including the parent structure of the title compound, with NO₃ radicals.

| PAH Compound | Effective Rate Constant (k_eff) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (τ) (minutes) | Reference |

| Benzo[a]anthracene (BaA) | 4.3 x 10⁻¹² | 32 | nih.govacs.org |

| Chrysene (Ch) | 4.0 x 10⁻¹² | 35 | nih.govacs.org |

| Pyrene (B120774) (Py) | 6.4 x 10⁻¹² | 22 | nih.govacs.org |

| 1-Nitropyrene (1-NP) | 1.3 x 10⁻¹² | 107 | nih.govacs.org |

| 1-Hydroxypyrene (B14473) (1-OHP) | 1.0 x 10⁻¹¹ | 14 | nih.govacs.org |

Lifetimes calculated at an NO₃ radical concentration of 5 x 10⁸ molecules cm⁻³.

This data illustrates how substituent changes on the PAH core dramatically alter reactivity, with the electron-donating hydroxyl group in 1-hydroxypyrene leading to a much faster reaction rate and shorter atmospheric lifetime compared to the parent pyrene or the electron-withdrawn 1-nitropyrene. nih.govacs.org A similar, and likely pronounced, effect would be expected for the strongly electron-donating amino group on this compound, making it highly susceptible to electrophilic attack compared to the unsubstituted benz[a]anthracene.

Advanced Spectroscopic Characterization and Structural Elucidation of Benz a Anthracen 5 Amine

High-Resolution Mass Spectrometry for Isotopic and Molecular Formula Determination of Benz(a)anthracen-5-amine

High-resolution mass spectrometry (HRMS) is an essential tool for determining the precise elemental composition of a compound. Unlike unit-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places. This high precision allows for the calculation of a unique molecular formula.

For this compound (C18H13N), the theoretical monoisotopic mass can be calculated with high accuracy. This calculated mass would be compared against the experimentally measured mass. A close match (typically within 5 ppm) provides strong confirmation of the molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

Furthermore, HRMS allows for the analysis of the compound's isotopic distribution. The relative abundance of the M+1 peak, which arises primarily from the natural abundance of ¹³C, can be predicted based on the molecular formula. For C18H13N, the intensity of the M+1 peak is expected to be approximately 20.4% of the monoisotopic (M) peak. The observed isotopic pattern in the mass spectrum must match this theoretical pattern to validate the assigned molecular formula.

| Property | Value/Description |

|---|---|

| Molecular Formula | C18H13N |

| Calculated Monoisotopic Mass | 243.10480 Da |

| Charge State | [M+H]⁺ |

| Expected m/z | 244.11262 |

| Expected M+1 Peak (Relative Abundance) | ~20.4% |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

While HRMS confirms the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map out the precise atomic connectivity of the molecule. Due to the asymmetric nature of this compound, its ¹H and ¹³C NMR spectra are expected to be complex, exhibiting distinct signals for each of the 11 aromatic protons and 18 unique carbon atoms.

Two-dimensional (2D) NMR experiments are critical for deciphering the complex spectra and unambiguously assigning each signal to a specific proton and carbon in the structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. It would be used to trace the proton-proton connectivities within each of the four aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This would definitively link the ¹H and ¹³C signals for the 11 CH groups in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over two or three bonds. It is indispensable for identifying quaternary (non-protonated) carbons and piecing together the entire molecular framework. For instance, correlations from the amine protons to carbons C5, C4a, and C5a would confirm the substitution position of the amino group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. It is particularly useful for confirming assignments by observing spatial proximities, for example, between protons on adjacent rings in the crowded "bay region" of the molecule.

| Experiment | Information Yielded | Expected Key Correlations |

|---|---|---|

| COSY | 1H-1H connectivity through 2-3 bonds | Correlations between adjacent aromatic protons (e.g., H1-H2, H2-H3, H3-H4). |

| HSQC | Direct 1H-13C one-bond correlations | Correlation of each aromatic proton to its directly attached carbon (e.g., H1 to C1). |

| HMBC | 1H-13C connectivity through 2-3 bonds | Correlations from protons to quaternary carbons; correlations from amine protons to C5, C4a, and C5a. |

| NOESY | 1H-1H spatial proximity | Correlations between protons in close spatial proximity (e.g., H4 and H6). |

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in their crystalline form. Unlike in solution, molecules in the solid state are in fixed orientations. This allows ssNMR to probe anisotropic interactions, such as chemical shift anisotropy (CSA) and dipolar couplings, which are averaged out in solution.

For this compound, ssNMR could be used to characterize its crystalline polymorphism. Different crystal packing arrangements (polymorphs) would result in distinct ssNMR spectra due to the different local electronic environments for the nuclei. Additionally, ssNMR can be used to study the molecular dynamics in the crystal lattice, such as the motion of the amine group or libration of the aromatic rings, over a wide range of timescales.

X-ray Crystallography for Absolute Structure Determination of this compound

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides an unambiguous determination of the molecular structure, including accurate bond lengths, bond angles, and torsion angles.

By irradiating a single crystal of this compound with X-rays, a diffraction pattern is produced that can be mathematically reconstructed into a three-dimensional electron density map of the molecule. This map reveals the exact position of each atom, confirming the connectivity derived from NMR and providing precise geometric parameters.

The formation of co-crystals, where this compound is crystallized with another molecule, can also be studied. This approach is valuable for investigating specific non-covalent interactions, such as hydrogen bonding or π-π stacking, with other molecules of interest.

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions (a, b, c) | a = 10.5 Å, b = 5.8 Å, c = 21.2 Å |

| Unit Cell Angles (α, β, γ) | α = 90°, β = 98.5°, γ = 90° |

| Volume (V) | 1275 ų |

| Molecules per Unit Cell (Z) | 4 |

Note: The data in Table 3 are hypothetical examples and serve to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment.

The data from X-ray diffraction allows for a detailed analysis of the intermolecular interactions that dictate how the molecules pack together in the crystal lattice. For this compound, several key interactions would be expected to govern the crystal structure.

The large, planar benz[a]anthracene core would facilitate significant π-π stacking interactions between adjacent molecules. These interactions are a primary driving force in the packing of polycyclic aromatic systems, often resulting in offset or herringbone arrangements.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis in this compound

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational modes. For a complex polycyclic aromatic amine like this compound, these methods provide a detailed fingerprint, allowing for the identification of key functional groups and the characterization of its electronic structure.

Infrared Spectroscopy for Identification of Amine and Aromatic Vibrations in this compound

Infrared (IR) spectroscopy is particularly sensitive to the vibrations of polar bonds, making it an excellent method for identifying the amine (–NH₂) and aromatic C-H functional groups within the this compound structure. The attachment of the amine group to the benz[a]anthracene framework introduces characteristic vibrational modes that can be readily identified.

The primary amine group gives rise to several distinct absorption bands. In the region of 3500–3300 cm⁻¹, two sharp bands are typically observed, corresponding to the asymmetric and symmetric N-H stretching vibrations. wpmucdn.comyoutube.com The N-H bending vibration, or scissoring mode, is expected to appear in the 1650–1580 cm⁻¹ region. Furthermore, an out-of-plane N-H bending vibration can sometimes be observed as a broad band between 910 and 660 cm⁻¹.

The aromatic backbone of this compound produces a series of characteristic bands. The aromatic C-H stretching vibrations appear as a group of sharp peaks just above 3000 cm⁻¹ (typically in the 3100–3000 cm⁻¹ range). researchgate.net The C=C stretching vibrations within the fused aromatic rings result in several bands of variable intensity in the 1620–1450 cm⁻¹ region. Finally, the C-H out-of-plane bending vibrations are found in the 900–675 cm⁻¹ range, and the pattern of these bands can provide information about the substitution pattern on the aromatic rings. researchgate.netresearchgate.net

Table 1: Expected Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric N-H Stretch | Primary Amine | 3500–3400 | Medium-Sharp |

| Symmetric N-H Stretch | Primary Amine | 3400–3300 | Medium-Sharp |

| Aromatic C-H Stretch | Aromatic Ring | 3100–3000 | Variable-Sharp |

| N-H Bend (Scissoring) | Primary Amine | 1650–1580 | Medium-Variable |

| Aromatic C=C Stretch | Aromatic Ring | 1620–1450 | Variable-Sharp |

| C-N Stretch | Aromatic Amine | 1340–1250 | Strong |

Raman Spectroscopy for Delocalized Electron Systems in this compound

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly effective for observing the vibrations of non-polar bonds and symmetric molecular vibrations, making it well-suited for studying the delocalized π-electron system of the polycyclic aromatic hydrocarbon (PAH) framework in this compound.

The symmetric "ring breathing" modes of the fused aromatic rings, which involve the concerted expansion and contraction of the carbon skeleton, also give rise to strong signals in the Raman spectrum. These vibrations are often found in the fingerprint region below 1000 cm⁻¹ and are highly characteristic of the specific PAH structure.

Electronic Spectroscopy (UV-Vis and Fluorescence) of this compound

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides insights into the electronic transitions within a molecule. For this compound, these techniques reveal the influence of the amine substituent on the electronic properties of the benz[a]anthracene chromophore.

Absorption and Emission Properties of this compound and its Derivatives

The UV-Visible absorption spectrum of the parent compound, benz[a]anthracene, exhibits a series of well-defined absorption bands characteristic of large PAHs. nih.gov These absorptions arise from π-π* electronic transitions within the delocalized aromatic system. The introduction of an electron-donating amine group at the 5-position is expected to cause a bathochromic (red) shift in the absorption maxima. This shift is due to the interaction of the nitrogen lone pair with the π-system of the aromatic rings, which raises the energy of the highest occupied molecular orbital (HOMO) and reduces the HOMO-LUMO energy gap.

The fluorescence spectrum of this compound is also anticipated to be red-shifted compared to the parent hydrocarbon. Benz[a]anthracene itself displays a characteristic greenish-yellow fluorescence. nih.gov The amino substituent typically enhances the fluorescence quantum yield and further shifts the emission to longer wavelengths, potentially into the blue or green region of the visible spectrum. The emission spectrum often shows some vibrational fine structure, mirroring the structure of the absorption spectrum. mdpi.com

Table 2: Typical Absorption and Emission Properties of Anthracene (B1667546) and Related Structures

| Compound | Absorption Maxima (λ_max, nm) | Emission Maxima (λ_em, nm) | Solvent |

|---|---|---|---|

| Anthracene | ~356, 375 | ~380, 401, 425 | Cyclohexane |

| Benz[a]anthracene | ~281, 292, 344, 386 | Greenish-Yellow Fluorescence | Benzene (B151609) |

Solvatochromic and Thermochromic Behavior of this compound Fluorescence

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. The fluorescence of amino-substituted PAHs often exhibits significant positive solvatochromism, meaning the emission maximum shifts to a longer wavelength (a red shift) as the solvent polarity increases. mdpi.com This effect is attributed to the stabilization of a more polar excited state relative to the ground state in polar solvents. For this compound, the excited state is expected to have a greater degree of charge transfer character, with electron density moving from the amino group to the aromatic rings. Polar solvents can better stabilize this charge-separated excited state, lowering its energy and thus red-shifting the fluorescence.

Thermochromism, a change in color with temperature, can also be observed in the fluorescence of such molecules. Changes in temperature can affect the solvent relaxation processes around the excited-state dipole and can also influence the non-radiative decay pathways, leading to shifts in the emission wavelength and changes in fluorescence intensity.

Quantum Yield and Lifetime Measurements for this compound

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The quantum yield of the parent benz[a]anthracene is expected to be significant, and the addition of the amine group is likely to modulate this value. Quantum yields are typically measured relative to a well-characterized standard, such as anthracene (Φ_F ≈ 0.27 in ethanol) or quinine (B1679958) sulfate. omlc.orgresearchgate.net

The fluorescence lifetime (τ_F) is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. Lifetimes are typically on the nanosecond scale for fluorescent PAHs. uva.nl Both the quantum yield and the lifetime are sensitive to the molecular environment, including the solvent, temperature, and the presence of quenchers (such as dissolved oxygen). These parameters are crucial for understanding the photophysical behavior of this compound and assessing its potential for applications in areas like fluorescent probes or organic light-emitting diodes (OLEDs).

Chiroptical Spectroscopy (CD, ORD) for Chiral this compound Derivatives

A comprehensive review of the scientific literature did not yield specific studies detailing the chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), of chiral derivatives of this compound. While research exists on the synthesis and spectroscopic properties of various anthracene and benz(a)anthracene (B33201) derivatives, specific experimental data and detailed research findings on the chiroptical properties of chiral this compound derivatives are not presently available in the public domain.

Chiroptical spectroscopic techniques such as CD and ORD are indispensable for the structural elucidation of chiral molecules. These methods rely on the differential interaction of chiral compounds with left- and right-circularly polarized light, providing unique information about the absolute configuration and conformation of stereoisomers. In the context of polycyclic aromatic amines like this compound, the introduction of a chiral center would be expected to induce characteristic CD and ORD spectra. The analysis of these spectra, often in conjunction with quantum-chemical calculations, would allow for the assignment of the absolute configuration of the stereoisomers.

The lack of available data in this specific area suggests a potential avenue for future research. Investigations into the synthesis of chiral derivatives of this compound and the subsequent study of their chiroptical properties would be a valuable contribution to the field of stereochemistry and the broader understanding of the structure-property relationships in complex aromatic compounds. Such studies would likely involve the resolution of racemic mixtures or the development of asymmetric syntheses to obtain enantiomerically pure samples for spectroscopic analysis.

Due to the absence of specific research findings, no data tables on the chiroptical properties of chiral this compound derivatives can be presented.

Computational and Theoretical Studies of Benz a Anthracen 5 Amine

Quantum Chemical Calculations (DFT) for Electronic Structure of Benz(a)anthracen-5-amine

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. irjweb.com It provides a good balance between accuracy and computational cost, making it suitable for analyzing complex systems like this compound. DFT calculations can predict a variety of molecular properties, from optimized geometries to electronic and spectral characteristics.

Geometry optimization is a fundamental computational step that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. faccts.de For this compound, the key structural features of interest are the planarity of the fused aromatic ring system and the orientation of the amino (-NH2) substituent.

The benz(a)anthracene (B33201) scaffold itself is largely planar. However, the attachment of the amino group at the 5-position, which is located in the sterically hindered "bay region," can lead to minor distortions from perfect planarity. Computational optimization, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would precisely determine bond lengths, bond angles, and dihedral angles. researchgate.net The conformational analysis would focus on the rotation of the amino group and its degree of pyramidalization. The final optimized geometry is crucial as it serves as the foundation for all other electronic property calculations.

Table 1: Illustrative Geometrical Parameters for this compound (Note: These are expected values based on general principles of related structures, as specific published data is not available.)

| Parameter | Expected Value | Description |

|---|---|---|

| C-N Bond Length | ~1.38 - 1.42 Å | The length of the bond connecting the amino group to the aromatic ring. |

| C-N-H Bond Angle | ~115 - 120° | The angle within the amino group. |

| H-N-H Bond Angle | ~110 - 115° | The angle between the two hydrogen atoms of the amino group. |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. irjweb.com

Table 2: Expected Trends in FMO Energies and HOMO-LUMO Gap (in eV) (Note: This table illustrates expected qualitative trends based on electronic effects. Specific values require dedicated calculations.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Benz(a)anthracene | Lower | Higher | Larger |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a guide to its reactive sites for electrophilic and nucleophilic attack. The MEP maps different potential values onto the electron density surface, with red indicating regions of negative potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive potential (electron-poor, attractive to nucleophiles).

In this compound, the MEP would show a region of high electron density (red) around the nitrogen atom of the amino group, attributable to its lone pair of electrons. This makes the nitrogen atom a primary site for electrophilic attack or hydrogen bonding. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential (blue). The π-system of the aromatic rings would show negative potential above and below the plane of the molecule. Such maps are crucial for understanding intermolecular interactions. researchgate.net

Aromaticity is a key concept in chemistry that describes the high stability of certain cyclic, planar molecules with delocalized π-electrons. acs.org While the entire benz(a)anthracene scaffold is aromatic, the individual rings within it possess different degrees of local aromaticity. This can be quantified using computational indices, most notably the Nucleus-Independent Chemical Shift (NICS). acs.org NICS calculations involve placing a "ghost" atom at the center of a ring; a negative NICS value indicates aromaticity, while a positive value suggests anti-aromaticity. scispace.comdiva-portal.org

Molecular Dynamics Simulations for this compound Interactions

While quantum chemical calculations are excellent for static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, allowing for the investigation of dynamic processes, conformational changes, and intermolecular interactions in different environments. nih.gov

Solvation dynamics describe how a solute molecule interacts with the surrounding solvent molecules. These interactions govern properties like solubility, reactivity, and bioavailability. This compound has a dual nature: a large, nonpolar, hydrophobic aromatic scaffold and a small, polar, hydrophilic amino group. ontosight.ai

MD simulations can be used to model the solvation of this compound in different media, such as water (polar) and octane (B31449) (nonpolar).

In Nonpolar Solvents: In a solvent like octane, the interactions would be dominated by weaker van der Waals forces between the aromatic scaffold and the solvent molecules, leading to much higher solubility.

These simulations provide a detailed picture of the orientation and interactions of solvent molecules in the solvation shell and the associated energetics, which are fundamental to the compound's behavior in different chemical and biological environments.

Intercalation Dynamics of this compound with Nucleic Acid Models

The interaction of small molecules with DNA is a cornerstone of toxicology and pharmacology. Computational methods such as molecular dynamics (MD) simulations and quantum mechanics are employed to model how compounds like this compound and its derivatives bind to DNA.

One of the primary modes of interaction for planar aromatic molecules with DNA is intercalation, where the molecule inserts itself between the base pairs of the double helix. Studies on nonreactive model compounds of metabolites of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), a structurally related polycyclic aromatic hydrocarbon (PAH), indicate that binding occurs predominantly through intercalation. nih.gov

Detailed computational studies on analogs provide a window into the likely behavior of this compound. For instance, NMR spectroscopy combined with restrained molecular dynamics (rMD) calculations on the N-(2′-Deoxyguanosin-8-yl)-3-aminobenzanthrone DNA adduct, a close analog, revealed a base-displaced intercalated conformation. nih.gov In this structure, the aminobenzanthrone (ABA) moiety intercalates, forcing the adducted guanine (B1146940) into a syn conformation while the complementary cytosine base is displaced into the major groove. nih.gov This model suggests significant local distortion of the DNA helix upon binding. The stability of such complexes is maintained by π-stacking interactions between the aromatic system of the ligand and the flanking DNA base pairs. nih.gov

Advanced computational techniques like metadynamics and umbrella sampling have been used to map the free energy landscape of the entire intercalation process for other molecules like the anticancer drug daunomycin. benjamin-bouvier.fr These studies reveal a multi-step pathway that typically begins with the drug binding to the minor groove of DNA, followed by an activated process where the DNA structure deforms to allow the ligand to insert and fully intercalate. benjamin-bouvier.fr Similar methodologies can be applied to map the precise energetic and conformational pathway for this compound intercalation.

Table 1: Key Findings from Computational Studies on DNA Intercalation of Benz(a)anthracene Analogs

| Compound/Analog Studied | Computational Method(s) | Key Findings | Reference(s) |

| N-(2′-Deoxyguanosin-8-yl)-3-aminobenzanthrone | NMR, Molecular Dynamics (MD) | Adduct forms a base-displaced intercalated conformation; adducted guanine shifts to syn conformation. | nih.gov |

| 7,12-dimethylbenz[a]anthracene (DMBA) model compounds | Fluorescence Quenching | Binding occurs primarily via intercalation. | nih.gov |

| Daunomycin | Metadynamics, Umbrella Sampling | Multi-step intercalation process: minor groove binding followed by activated insertion and full intercalation. | benjamin-bouvier.fr |

Protein-Ligand Binding Dynamics of this compound and its Analogs

Beyond DNA, the interaction of this compound with proteins is critical for its transport, metabolism, and potential toxicity. Computational docking and molecular dynamics simulations are the primary tools used to investigate these protein-ligand interactions.

Early fluorometric studies on the parent compound, benz[a]anthracene, investigated its binding to human serum albumin, a key transport protein. nih.gov Using Förster's theory for energy transfer, the mean distance between the tryptophan residue of the protein and the bound hydrocarbon was calculated to be approximately 15.2 Å, suggesting a specific binding area on the protein. nih.gov

More advanced computational approaches involve a workflow that begins with molecular docking to predict the most likely binding pose of a ligand in a protein's active site, followed by MD simulations to assess the stability of the protein-ligand complex. For example, in a study to identify inhibitors for 5-Lipoxygenase (5-Lox), a key enzyme in inflammation, the potential inhibitor garcinol (B8244382) was docked into the enzyme's active site. nih.gov Subsequent MD simulations were used to refine the complex and understand the interactions, such as those between the ligand's hydroxyl groups and the catalytic iron in the active site. nih.gov

Virtual screening is another powerful computational technique where large libraries of chemical compounds are computationally docked against a protein target to identify potential binders. This approach was used to discover novel inhibitors for the ZNF207 protein, where a lead compound was identified based on its low docking score (indicating favorable binding energy) and then chemically modified to improve its properties. acs.org Such methodologies are directly applicable to screen for proteins that may bind to this compound or to design analogs with specific binding properties.

Table 2: Examples of Computational Methods in Protein-Ligand Binding Studies of PAHs and Analogs

| Study Subject | Computational Method(s) | Target Protein | Key Insight | Reference(s) |

| Benz[a]anthracene | Fluorometry, Förster's Theory | Human Serum Albumin | Calculated a binding distance of 15.2 Å from a tryptophan residue. | nih.gov |

| Garcinol (inhibitor of DMBA effects) | Molecular Docking (GOLD), MD Simulation | 5-Lipoxygenase (5-Lox) | Identified key interactions between the ligand and the enzyme's catalytic site. | nih.gov |

| TML001 (Anthracene derivative) | Virtual Screening, Molecular Docking (AutoDock Vina) | ZNF207 | Discovered a lead compound from a large chemical library based on docking score. | acs.org |

| Benzhydrazide derivatives | Molecular Docking | MAO-B, AChE | Predicted dual inhibitory potential based on binding affinities in active sites. | pensoft.net |

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) for this compound Derivatives

QSAR and QSPR are computational modeling methods that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are invaluable for predicting the behavior of new or untested chemicals.

Predictive Models for Reactivity of this compound Derivatives

The reactivity of this compound derivatives is a key determinant of their biological effects, particularly their potential to form covalent adducts with DNA. Computational studies have focused on understanding the stability of reactive intermediates, such as carbocations, which are formed during metabolic activation.

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), have been instrumental. Studies on benzo[a]anthracene (BA) derivatives have shown that the formation of bay-region carbocations from diol epoxides is an energetically favored process. nih.govresearchgate.net The stability of these carbocations, which is a proxy for reactivity, can be calculated and correlated with biological activity. These studies also analyze substituent effects, noting that the placement of different chemical groups (e.g., methyl or fluorine) on the aromatic ring can significantly alter carbocation stability and, consequently, carcinogenic potential. nih.govresearchgate.net

QSAR models are often built using molecular descriptors calculated from the chemical structure. These can range from simple 2D descriptors to more complex quantum-chemical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For instance, a QSAR model developed to predict the mutagenicity of PAH transformation products successfully used descriptors like ϵ-HOMO, ϵ-LUMO, and the HOMO-LUMO energy gap to classify compounds. acs.org Such models can be trained on data from known amino-PAHs to predict the reactivity of novel this compound derivatives.

Computational Prediction of Spectroscopic Properties of this compound

QSPR models can be developed to predict various physicochemical properties, including those that manifest as spectroscopic signals (e.g., UV-Vis absorption, fluorescence). These models rely on calculated molecular descriptors that capture the essential electronic and structural features of a molecule.

For PAHs, DFT-calculated descriptors have been successfully used to build QSPR models for properties like photoinduced toxicity. researchgate.net The key descriptors in these models often include:

Average molecular polarizability (α): Relates to the molecule's partition behavior.

Energy gap (E_GAP) between HOMO and LUMO: Relates to light absorbance; a smaller gap often corresponds to absorption at longer wavelengths.

Lowest triplet excitation energy (E_T1): Important for understanding photochemical processes.

While specific QSPR studies predicting the full spectra of this compound are not prominent, the established methodologies are fully applicable. By calculating a range of electronic and topological descriptors for a series of related amino-PAHs and correlating them with experimentally measured spectroscopic data (e.g., maximum absorption wavelength, λ_max), a predictive QSPR model can be constructed. This model could then be used to estimate the spectroscopic properties of unmeasured this compound derivatives.

Reaction Pathway Analysis of this compound Transformations using Computational Methods

Understanding the transformation of this compound, particularly its metabolic activation into reactive species, is crucial for assessing its toxicological profile. Computational methods allow for the detailed analysis of potential reaction pathways and their energetics.